molecular formula C21H12N4O9 B2527390 9-(4-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene CAS No. 253605-78-6

9-(4-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene

Cat. No.: B2527390
CAS No.: 253605-78-6
M. Wt: 464.346
InChI Key: MXXSUVHJNGTHQX-UHFFFAOYSA-N
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Description

9-(4-Methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene is a nitro-substituted fluorene derivative characterized by a 4-methoxybenzylidene group at the 9-position and four nitro (-NO₂) groups at the 2, 4, 5, and 7 positions of the fluorene core. The methoxy (-OCH₃) substituent on the benzylidene moiety introduces electron-donating properties, which may influence conjugation and stability.

Properties

IUPAC Name

9-[(4-methoxyphenyl)methylidene]-2,4,5,7-tetranitrofluorene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N4O9/c1-34-14-4-2-11(3-5-14)6-15-16-7-12(22(26)27)9-18(24(30)31)20(16)21-17(15)8-13(23(28)29)10-19(21)25(32)33/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXSUVHJNGTHQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C4=C2C=C(C=C4[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-(4-Methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene is a synthetic organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 9-(4-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene is C21H12N4O9, with a molecular weight of approximately 464.34 g/mol. The compound features multiple nitro groups which contribute to its reactivity and potential biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. The nitro groups are known to undergo reduction in biological systems, leading to the formation of reactive intermediates that can induce oxidative stress and apoptosis in cancer cells. This mechanism has been observed in studies assessing the compound's cytotoxicity against various cancer cell lines.

Biological Activity and Research Findings

Recent studies have highlighted the following biological activities associated with 9-(4-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene:

  • Anticancer Activity : Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines, including human lung carcinoma (A549) and human breast carcinoma (MDA-MB-231). The compound's mechanism involves the induction of apoptosis through caspase activation pathways .
  • Antimicrobial Properties : In vitro studies have shown that derivatives of this compound possess antimicrobial activity against multidrug-resistant bacterial strains. The zones of inhibition measured against various pathogens suggest its potential as an antimicrobial agent .

Summary of Biological Activities

Activity TypeCell Lines/Organisms TestedObserved Effects
AnticancerA549, MDA-MB-231Induction of apoptosis via caspase activation
AntimicrobialVarious bacteriaSignificant zones of inhibition against resistant strains

Case Studies

  • Cytotoxicity in Cancer Cells : A study evaluated the effects of 9-(4-methoxybenzylidene)-2,4,5,7-tetranitro-9H-fluorene on A549 cells. Results indicated a dose-dependent increase in apoptosis markers after treatment with the compound .
  • Antimicrobial Efficacy : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound demonstrated higher activity compared to standard antibiotics like vancomycin and gentamicin .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects in Tetranitrofluorene Derivatives

The benzylidene substituent significantly alters electronic and steric properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
9-(4-Fluorobenzylidene)-2,4,5,7-tetranitro-9H-fluorene 4-F C₂₀H₉FN₄O₈ 452.31 Higher electron-withdrawing effect; commercial availability
9-(4-Bromobenzylidene)-2,4,5,7-tetranitro-9H-fluorene 4-Br C₂₀H₉BrN₄O₈ 513.21 Increased steric bulk; priced at $505.54/5mg (95% purity)
9-(4-Nitrobenzylidene)-9H-fluorene 4-NO₂ C₂₀H₁₃N₂O₂ 337.33* Potential mutagenicity concerns (nitro-aromatic class)

Notes:

  • The methoxy analog (target compound) likely has a molecular weight near 464.31 g/mol (estimated by replacing F in the fluoro analog with OCH₃).

Comparison with Methoxybenzylidene Derivatives in Other Scaffolds

Methoxybenzylidene moieties are common in UV filters but differ in core structures:

Example 1 : Diethyl 2,2'-((Z)-4-(4-methoxybenzylidene)-2,5-dioxo-imidazolidine-1,3-diyl)diacetate (3b )

  • Core : Imidazolidine-dione (hydantoin)
  • Properties : SPF₃.07 (UVB filter), good solubility, and photostability .
  • Key Difference : The fluorene core in the target compound introduces rigidity and nitro groups, which may reduce solubility but increase thermal stability.

Example 2 : (5Z)-5-(4-Methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one (9d )

  • Core: Thiazolidinone
  • Properties: Non-cytotoxic up to 50 µM; synthesized via condensation .
  • Key Difference : The tetranitrofluorene’s nitro groups likely confer higher density and reactivity compared to sulfur-containing heterocycles.

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